REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br-].[Na+].CC1(C)N([O])C(C)(C)CCC1.[O-]Cl.[Na+].C([O-])(O)=O.[Na+]>C(O)C.O.C1(C)C=CC=CC=1.CCOC(C)=O>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5,6.7,^1:18|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCO
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated by 10 minutes intervals
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
addition
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
the mixture is partitioned between water (500 mL) and EtOAc (500 mL)
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer is extracted with EtOAc (2×500 mL)
|
Type
|
WASH
|
Details
|
are washed successively with 5% aqueous Na2S2O3 (500 mL), water (200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |